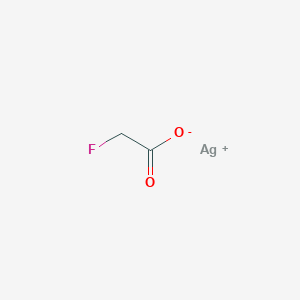
Silver(1+) fluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver(1+) fluoroacetate is an organofluorine compound that contains a silver ion (Ag+) and a fluoroacetate anion (FCH₂COO⁻). This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. Fluoroacetates are known for their toxicity and have been studied extensively for their effects on biological systems.
準備方法
Synthetic Routes and Reaction Conditions: Silver(1+) fluoroacetate can be synthesized through the reaction of silver nitrate (AgNO₃) with sodium fluoroacetate (NaFCH₂COO) in an aqueous solution. The reaction proceeds as follows: [ \text{AgNO}_3 + \text{NaFCH}_2\text{COO} \rightarrow \text{AgFCH}_2\text{COO} + \text{NaNO}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in a controlled environment to prevent contamination and ensure the safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the silver ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically involving the reduction of the silver ion to metallic silver.
Substitution: this compound can participate in substitution reactions, where the fluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products Formed:
Oxidation: Products may include silver oxide (Ag₂O) and other oxidized forms of silver.
Reduction: Metallic silver (Ag) is a common product.
Substitution: Products depend on the substituent introduced, such as silver halides (AgCl, AgBr) or other silver salts.
科学的研究の応用
Silver(1+) fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including catalysis and synthesis of fluorinated compounds.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and potential use as a biochemical tool.
Medicine: Research explores its potential use in medical applications, such as antimicrobial agents and cancer treatment.
Industry: this compound is used in the production of specialized materials and as a precursor for other fluorinated compounds.
作用機序
The mechanism of action of silver(1+) fluoroacetate involves the inhibition of aconitase, an enzyme in the citric acid cycle. Fluoroacetate is converted to fluorocitrate, which acts as a “suicide” substrate for aconitase, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition affects energy production and can lead to cell death.
類似化合物との比較
Sodium fluoroacetate (NaFCH₂COO): Similar in structure but contains sodium instead of silver.
Potassium fluoroacetate (KFCH₂COO): Another similar compound with potassium as the cation.
Silver trifluoroacetate (AgCF₃COO): Contains a trifluoroacetate group instead of a fluoroacetate group.
Uniqueness: Silver(1+) fluoroacetate is unique due to the presence of the silver ion, which imparts distinct chemical properties and reactivity compared to other fluoroacetates. The silver ion can participate in various redox reactions and has antimicrobial properties, making this compound particularly interesting for research and industrial applications.
特性
IUPAC Name |
silver;2-fluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQZXIPBXWUPJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2AgFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602144 |
Source


|
| Record name | Silver(1+) fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-91-5 |
Source


|
| Record name | Silver(1+) fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)
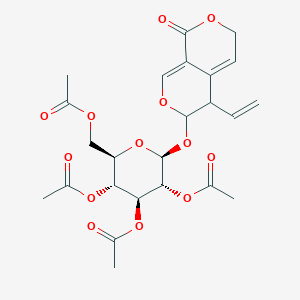
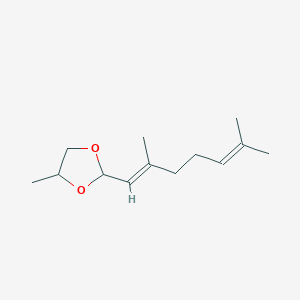
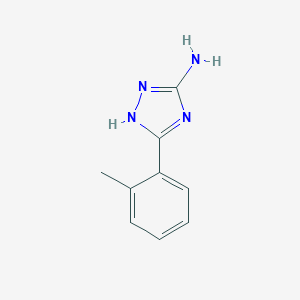
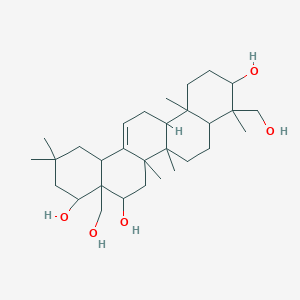
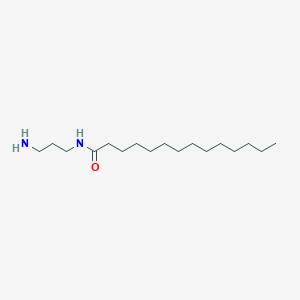
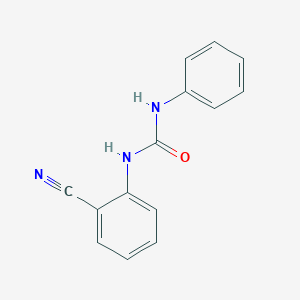
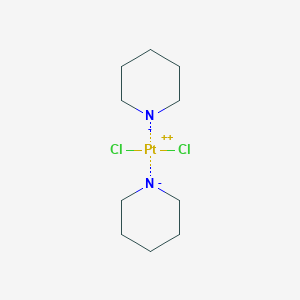

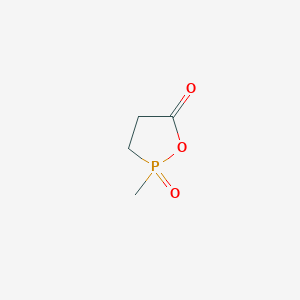
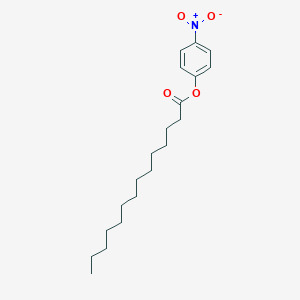
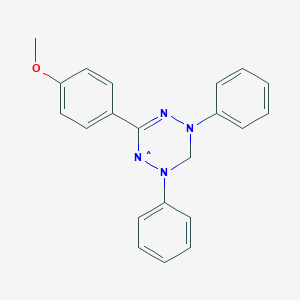
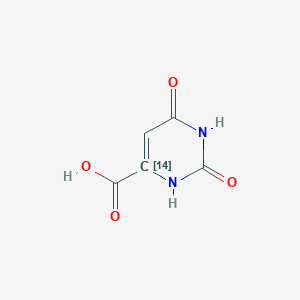
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
